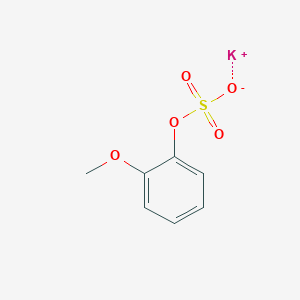
Potassium guaiacolsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium guaiacolsulfate is a compound known for its mucolytic and expectorant properties. It is primarily used to relieve symptoms of cough and mucus in the chest due to respiratory infections, asthma, colds, or hay fever . The compound works by thinning the mucus in the lungs, making it less sticky and easier to cough up, thereby reducing chest congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium guaiacolsulfate involves several steps:
Sulfonation Reaction: The raw material, 2-hydroxyacetanilide, undergoes a sulfonation reaction with sulfur trioxide dissolved in an organic solvent to produce 2-hydroxy-5-sulfo acetanilide.
Acetamido Hydrolysis and Diazotization: This intermediate is then subjected to acetamido hydrolysis and diazotization under acidic conditions.
Methoxylation Reaction: The resulting diazonium salt is reacted with a methanol solution containing potassium hydroxide to form 3-methoxy-4-hydroxy benzenesulfonic acid.
Separation and Purification: The final product, 4-hydroxy-3-methoxy potassium benzenesulfonic acid, is separated and purified in a potassium chloride solution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium guaiacolsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce various alcohols and ethers.
Scientific Research Applications
Potassium guaiacolsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role in mucus regulation and expectoration.
Medicine: This compound is used in the treatment of respiratory conditions to alleviate cough and mucus buildup
Industry: The compound is used in the formulation of cough syrups and other pharmaceutical products.
Mechanism of Action
Potassium guaiacolsulfate works by thinning the mucus in the lungs, making it less sticky and easier to cough up . This action is achieved through the compound’s ability to break down the mucopolysaccharides in the mucus, reducing its viscosity. The molecular targets and pathways involved include the respiratory tract’s mucus-secreting cells, where the compound exerts its mucolytic effects .
Comparison with Similar Compounds
Similar Compounds
Guaifenesin: Another expectorant used to relieve chest congestion.
Potassium iodide: Used as an expectorant and in the treatment of thyroid conditions.
Ammonium chloride: An expectorant that helps loosen mucus in the airways.
Uniqueness
Potassium guaiacolsulfate is unique in its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion from the respiratory tract, making it highly effective in treating respiratory conditions .
Properties
CAS No. |
6100-07-8 |
|---|---|
Molecular Formula |
C7H7KO5S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
potassium;(2-methoxyphenyl) sulfate |
InChI |
InChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
UFSSZNFDFJFJBF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















